molecular formula C7H11IN2O B2471173 (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 2101195-04-2

(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2471173
CAS No.: 2101195-04-2
M. Wt: 266.082
InChI Key: XQFBHOPJOJZTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 5-position. The molecular formula of this compound is C7H11IN2O, and it has a molecular weight of 266.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the iodination of a pyrazole precursor followed by the introduction of the isopropyl and hydroxymethyl groups. One common method involves the reaction of 4-iodopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group. The resulting intermediate is then treated with formaldehyde and a reducing agent like sodium borohydride to form the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its binding affinity and the nature of the target. The presence of the iodine atom and the hydroxymethyl group can influence its binding properties and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol is unique due to the specific combination of functional groups and their positions on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-iodo-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFBHOPJOJZTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.